Tert-butyl (5-cyanopyrimidin-2-YL)methylcarbamate
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Overview
Description
Tert-butyl (5-cyanopyrimidin-2-YL)methylcarbamate is an organic compound with the molecular formula C11H14N4O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (5-cyanopyrimidin-2-YL)methylcarbamate typically involves the reaction of 5-cyanopyrimidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (5-cyanopyrimidin-2-YL)methylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the pyrimidine ring.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl (5-cyanopyrimidin-2-YL)methylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a potential lead compound in drug discovery.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Tert-butyl (5-cyanopyrimidin-2-YL)methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (5-bromo-2-pyrimidinyl)methylcarbamate
- Tert-butyl (5-methoxypyridin-3-yl)methylcarbamate
- Tert-butyl (5-cyano-4-methylpyridin-2-yl)carbamate
Uniqueness
Tert-butyl (5-cyanopyrimidin-2-YL)methylcarbamate is unique due to the presence of the cyanopyrimidine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C11H14N4O2 |
---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
tert-butyl N-[(5-cyanopyrimidin-2-yl)methyl]carbamate |
InChI |
InChI=1S/C11H14N4O2/c1-11(2,3)17-10(16)15-7-9-13-5-8(4-12)6-14-9/h5-6H,7H2,1-3H3,(H,15,16) |
InChI Key |
ZRNUMZMQGLUVAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC=C(C=N1)C#N |
Origin of Product |
United States |
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